REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[C:6]([O:8][CH2:9][CH3:10])[C:5]([F:11])=[CH:4][C:3]=1[F:12].[Li]CCCC.[B:18](OC)([O:21]C)[O:19]C>C1COCC1>[CH2:9]([O:8][C:6]1[C:5]([F:11])=[CH:4][C:3]([F:12])=[C:2]([B:18]([OH:21])[OH:19])[CH:7]=1)[CH3:10]
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Name
|
|
Quantity
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0.634 mL
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Type
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reactant
|
Smiles
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B(OC)(OC)OC
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Type
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CUSTOM
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Details
|
After stirring for 15 min
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The mixture was stirred from −78° C. to rt for 5 h before it
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Duration
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5 h
|
Type
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CUSTOM
|
Details
|
was quenched by 1N HCl
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Type
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EXTRACTION
|
Details
|
It was extracted with ethyl acetate
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Type
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EXTRACTION
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Details
|
The organic extract
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Type
|
WASH
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Details
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was washed with saturated Na2S2O3, brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over MgSO4
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Type
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CUSTOM
|
Details
|
The crude product was purified by column chromatography
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Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC=1C(=CC(=C(C1)B(O)O)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 400 mg | |
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |